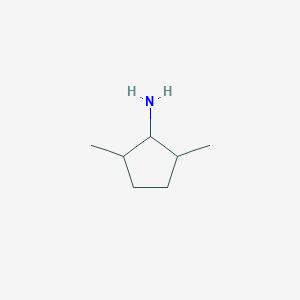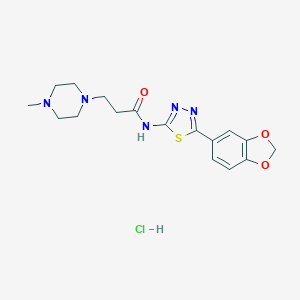
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and inhibiting certain receptors. This compound has been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to increase the levels of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate neurotransmitter release and inhibit certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride in lab experiments is its potential as an anti-anxiety and antidepressant agent. This compound may be useful in studying the mechanisms underlying anxiety and depression. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter release and inhibits certain receptors. Another direction is to study its potential as an anti-anxiety and antidepressant agent in animal models and clinical trials. Additionally, this compound may be useful in studying other neurological disorders, such as schizophrenia and bipolar disorder.
Métodos De Síntesis
The synthesis of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride involves the reaction of piperazine with 2-mercapto-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole and 4-methylpropiophenone in the presence of a suitable solvent. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt form.
Aplicaciones Científicas De Investigación
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been studied for its potential application in scientific research. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors. This compound has also been studied for its potential as an anti-anxiety and antidepressant agent.
Propiedades
Número CAS |
154663-28-2 |
|---|---|
Nombre del producto |
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride |
Fórmula molecular |
C17H22ClN5O3S |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21N5O3S.ClH/c1-21-6-8-22(9-7-21)5-4-15(23)18-17-20-19-16(26-17)12-2-3-13-14(10-12)25-11-24-13;/h2-3,10H,4-9,11H2,1H3,(H,18,20,23);1H |
Clave InChI |
JCPJAIXQQMATMC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
SMILES canónico |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Otros números CAS |
154663-28-2 |
Sinónimos |
N-(5-benzo[1,3]dioxol-5-yl-1,3,4-thiadiazol-2-yl)-3-(4-methylpiperazin -1-yl)propanamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




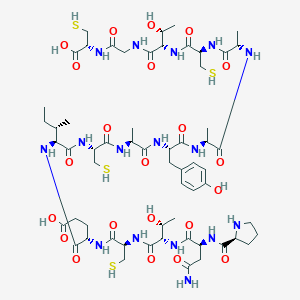

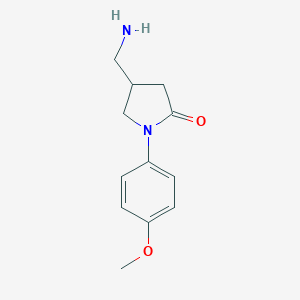
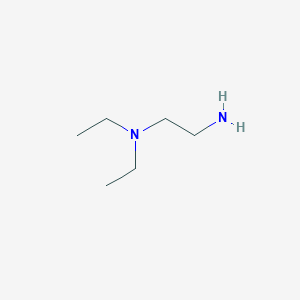


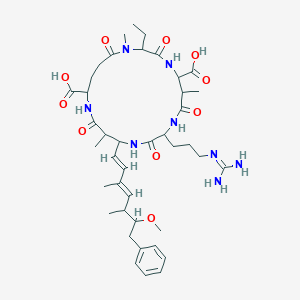

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
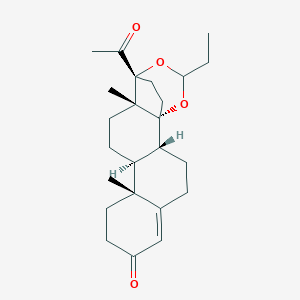
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
